2,3-Dihydroauriculatin
Description
Structure
3D Structure
Properties
CAS No. |
105594-10-3 |
|---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-11,18,26-28H,7,12H2,1-4H3 |
InChI Key |
QIUJXSRLJRBVHI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Synonyms |
2,3-dihydroauriculatin |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Origin of 2,3-Dihydroauriculatin
This compound has been identified and isolated from several plant species, most notably from the genera Erythrina and Ormosia.
Erythrina senegalensis DC, a plant species widely used in traditional medicine in West Africa, is a primary source of this compound. journalissues.org The initial isolation and characterization of this prenylated isoflavanone (B1217009) from the stem bark of E. senegalensis were reported by Taylor et al. in 1986. journalissues.orgmdpi.comcardiobar.comdspacedirect.org Subsequent phytochemical investigations of the plant's stem bark and roots have consistently confirmed the presence of this compound among a variety of other flavonoids and isoflavonoids. researchgate.netresearchgate.netmdpi.commdpi.com The compound is one of many secondary metabolites extracted from this plant, often using a mixture of organic solvents like dichloromethane (B109758) and methanol (B129727). journalissues.orgmdpi.com
This compound has also been successfully isolated from Ormosia monosperma (Sw.) Urb., another member of the Fabaceae family. hear.org Research indicates that the root bark of this species is a significant source of the compound. researchgate.netrspublication.compageplace.de Studies have utilized an acetone (B3395972) extract of the root bark to isolate this compound along with other isoflavonoids. rspublication.comtamu.edu
Beyond Erythrina senegalensis, related compounds and potentially this compound itself have been found in other species of the Erythrina genus. For instance, a derivative, 2,3-Dihydro-2’-O-methylauriculatin, was isolated from the stem bark of Erythrina variegata. pageplace.de Another study isolated five new isoflavanones from Erythrina variegata (syn. Erythrina orientalis), highlighting the chemical diversity within this genus. researchgate.net The genus Ormosia is also closely related, belonging to the same Fabaceae family, and serves as another key botanical source. researchgate.netrspublication.com
The following table summarizes the primary botanical sources of this compound.
Table 1: Botanical Sources of this compound| Species Name | Plant Part Used | Reference |
|---|---|---|
| Erythrina senegalensis | Stem Bark, Roots | journalissues.orgmdpi.comresearchgate.net |
| Ormosia monosperma | Root Bark | hear.orgresearchgate.netrspublication.comtamu.edu |
| Erythrina variegata | Stem Bark (Derivative) | pageplace.deresearchgate.net |
Isolation from Ormosia monosperma
Advanced Extraction Techniques for this compound
The isolation of this compound from its natural sources involves a multi-step process that begins with extraction using appropriate solvents, followed by sophisticated purification methods to isolate the compound in a pure form.
The initial step in obtaining this compound involves the extraction of phytochemicals from the plant material. This is typically achieved using solvent-based methods that solubilize the target compounds. e3s-conferences.org
Maceration : This simple technique involves soaking the powdered plant material (e.g., stem bark) in a solvent for a period, often at room temperature. dergipark.org.tr For Erythrina species, solvents such as methanol or dichloromethane, or a combination thereof, are frequently used. journalissues.orgmdpi.com
Soxhlet Extraction : A more efficient and continuous method, Soxhlet extraction, uses a specialized apparatus to repeatedly wash the plant material with a heated solvent, such as ethanol. e3s-conferences.org
Percolation : In this method, a solvent is slowly passed through the plant material packed in a column, allowing for the gradual extraction of compounds. e3s-conferences.org
The choice of solvent is critical and depends on the polarity of the target compound. For isoflavonoids like this compound, various organic solvents have proven effective.
Table 2: Solvents Used in the Extraction of this compound and Related Flavonoids
| Plant Source | Solvent(s) | Reference |
|---|---|---|
| Erythrina senegalensis | Dichloromethane/Methanol | journalissues.orgmdpi.com |
| Erythrina senegalensis | Hexane, Chloroform | mdpi.com |
| Ormosia monosperma | Acetone | rspublication.comtamu.edu |
| Erythrina lysistemon | Dichloromethane, Methanol | mdpi.com |
Following the initial crude extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of other extracted metabolites. biotech-asia.org Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. knauer.net
Column Chromatography (CC) : This is a fundamental purification technique where the crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column, and fractions are collected as compounds elute at different rates based on their polarity and affinity for the stationary phase. biotech-asia.org
Flash Chromatography : A variation of column chromatography that uses pressure to speed up the flow of the mobile phase, leading to faster and more efficient separations. This method was used in the isolation of related flavonoids from Erythrina lysistemon. mdpi.com
High-Performance Liquid Chromatography (HPLC) : For final purification and analysis, HPLC is often used. It offers high resolution and sensitivity. nih.gov Techniques like Ion-Pairing Reversed-Phase (IP-RP) chromatography are particularly effective for separating complex mixtures of natural products. elementlabsolutions.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase.
The combination of these extraction and chromatographic methods is essential for obtaining pure samples of this compound for further structural elucidation and scientific study. cardiobar.com
Structural Elucidation and Comprehensive Characterization
Spectroscopic Analysis of 2,3-Dihydroauriculatin
Spectroscopic analysis is fundamental to the structural elucidation of natural products like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been pivotal in defining its molecular architecture.
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule, revealing their chemical environments and how they are connected.
The ¹H-NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. These signals, defined by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J), allow for the assignment of each proton to its specific position in the molecular structure.
The ¹³C-NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, carbonyl).
A comprehensive analysis of both ¹H and ¹³C-NMR data, often recorded in deuterated methanol (B129727) (CD₃OD), has been reported for this compound. thieme-connect.com The specific chemical shifts are detailed in the table below.
Table 1: ¹H and ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm) (J in Hz) |
|---|---|---|
| 2 | 72.8 | 4.80 (dd, J = 12.1, 4.5) |
| 3 | 47.9 | 4.99 (dd, J = 12.1, 4.5) |
| 4 | 198.2 | |
| 4a | 108.5 | |
| 5 | 163.7 | |
| 6 | 97.4 | 6.10 (s) |
| 7 | 166.1 | |
| 8 | 106.3 | |
| 8a | 161.9 | |
| 1' | 115.8 | |
| 2' | 158.4 | |
| 3' | 103.8 | 6.45 (d, J = 2.2) |
| 4' | 159.2 | |
| 5' | 107.9 | 6.41 (dd, J = 8.4, 2.2) |
| 6' | 129.1 | 7.15 (d, J = 8.4) |
| 1'' | 22.1 | 3.22 (d, J = 7.2) |
| 2'' | 123.5 | 5.20 (t, J = 7.2) |
| 3'' | 132.4 | |
| 4'' | 25.9 | 1.70 (s) |
| 5'' | 17.9 | 1.65 (s) |
Data sourced from Thieme Connect. thieme-connect.com
To further confirm the structure of this compound and unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, showing which protons are adjacent to each other in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the stereochemistry and conformation of the molecule.
The use of COSY, HMBC, and NOESY experiments has been instrumental in the structural determination of compounds isolated alongside this compound, such as eriotriochin, confirming the robustness of these methods in flavonoid analysis. nih.gov
Selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) is a powerful NMR technique used to determine long-range heteronuclear couplings. This method has been specifically applied in the study of this compound to confirm its structure. acs.orgiosrjournals.orggoogle.com By selectively irradiating a specific proton, one can observe which carbon signals are enhanced, thereby establishing long-range ¹H-¹³C connectivities. This technique was crucial in confirming the placement of substituents on the isoflavanone (B1217009) core. nih.govacs.org
Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of a compound. In the analysis of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) has been utilized. This technique provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition.
The HREIMS of this compound shows a molecular ion [M]⁺ at an m/z (mass-to-charge ratio) of 424.1902, which corresponds to the molecular formula C₂₅H₂₈O₆. researchgate.net The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner, yielding fragment ions that correspond to different parts of the structure.
Two-Dimensional NMR Methodologies (e.g., COSY, HMBC, NOESY)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a critical tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The structural elucidation of this compound, a prenylated isoflavanone, relies on characteristic absorption bands that confirm the presence of its key chemical features. researchgate.net
The IR spectrum of an isoflavanone skeleton typically displays distinct peaks for hydroxyl (–OH) and conjugated carbonyl (C=O) groups. unam.mx For compounds structurally similar to this compound, such as other prenylated isoflavanones isolated from the Erythrina genus, these absorptions are well-defined. For instance, the related compound vogelin H exhibits IR absorption maxima (νmax) at 3545 cm⁻¹ (hydroxyl group) and 1642 cm⁻¹ (carbonyl group). scribd.com
Based on its isoflavanone structure, the IR absorption data for this compound reveals the following functional groups:
| Functional Group | Absorption Range (cm⁻¹) | Vibrational Mode |
| Hydroxyl (O-H) | ~3400-3550 | Stretching |
| Carbonyl (C=O) | ~1630-1645 | Stretching |
| Aromatic Ring (C=C) | ~1610, ~1512 | Stretching |
| Alkyl (C-H) | ~1425, ~1382 | Bending |
This interactive table summarizes the key IR absorption bands and their corresponding functional groups for this compound, based on data from structurally related compounds. unam.mxscribd.com
The broad absorption band observed in the region of 3400-3550 cm⁻¹ is indicative of the hydroxyl groups in the molecule. The strong peak around 1630-1645 cm⁻¹ corresponds to the stretching vibration of the conjugated carbonyl group at the C-4 position of the isoflavanone core. Additional peaks in the fingerprint region, such as those around 1610 cm⁻¹ and 1512 cm⁻¹, are characteristic of the aromatic C=C bond vibrations, while absorptions near 1425 cm⁻¹ and 1382 cm⁻¹ are attributed to the bending vibrations of its alkyl components, including the prenyl group. scribd.com
Stereochemical Assessment and Chiral Purity Determination
The stereochemistry of isoflavonoids is a critical aspect of their chemical identity, as different stereoisomers can exhibit distinct biological activities. nih.gov Isoflavanones like this compound possess a chiral center at the C-3 position of the heterocyclic ring, meaning they can exist as a pair of enantiomers.
Research has shown that this compound, when isolated from its natural source Erythrina senegalensis, is obtained as a racemic mixture. scribd.com A racemic mixture consists of equal amounts (a 50:50 ratio) of the two possible enantiomers, (R)-2,3-dihydroauriculatin and (S)-2,3-dihydroauriculatin.
The key implications of its racemic nature are:
Optical Inactivity: As a racemic mixture, the sample of naturally derived this compound does not rotate plane-polarized light. The optical rotation of the (R)-enantiomer is equal in magnitude but opposite in direction to that of the (S)-enantiomer, resulting in a net optical rotation of zero.
Chiral Purity: The chiral purity, or enantiomeric excess (ee), of the natural isolate is 0%. This indicates no predominance of one enantiomer over the other.
While the natural product is a racemate, the separation of these enantiomers can be achieved using specialized analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating the enantiomers of isoflavanones. rsc.org This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. embrapa.br The determination of the absolute configuration of each separated enantiomer would typically require further analysis, such as circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction. nih.govrsc.org
Biosynthesis and Metabolic Pathways of Isoflavanones
Proposed Biogenetic Pathway Leading to Isoflavanone (B1217009) Scaffolds
The formation of the isoflavanone scaffold is a multi-step process that begins with the synthesis of a chalcone (B49325) precursor. This pathway is a critical juncture, diverting metabolites from the general flavonoid pathway to the isoflavonoid-specific branch. frontiersin.orgnih.gov
Chalcones are established biogenetic precursors for all flavonoids and isoflavonoids. ijpsjournal.comnih.govalliedacademies.orgscispace.com The synthesis of the characteristic chalcone backbone (a 1,3-diaryl-2-propen-1-one structure) is a pivotal step. nih.gov This process begins with the formation of p-coumaroyl-CoA from L-phenylalanine or L-tyrosine via the core phenylpropanoid pathway. encyclopedia.pub The enzyme chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin (B18129) chalcone. mdpi.comnih.gov
This chalcone molecule serves as a branch-point intermediate. The enzyme chalcone flavanone (B1672756) isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into a flavanone, which is the immediate precursor to the flavone, flavonol, and anthocyanin classes. mdpi.comnih.gov For isoflavonoid (B1168493) biosynthesis, the flavanone intermediate is acted upon by isoflavone (B191592) synthase (IFS), a key enzyme that catalyzes a 1,2-aryl migration of the B-ring from position C-2 to C-3 of the heterocyclic C-ring, forming a 2-hydroxyisoflavanone (B8725905). frontiersin.orgnih.govfrontiersin.org This unstable intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to produce the stable isoflavone skeleton. frontiersin.orgmdpi.comnih.gov
The structural diversity of flavonoids is significantly enhanced by prenylation, the attachment of a five-carbon isoprene (B109036) unit (a prenyl group). nih.gov Prenylated flavonoids, including 2,3-Dihydroauriculatin, exhibit increased lipophilicity, which can enhance their biological activity. mdpi.comnih.gov
The biosynthesis of the prenyl group donor, typically dimethylallyl diphosphate (B83284) (DMAPP), occurs through either the mevalonic acid (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.comresearchgate.net The key enzymatic step in forming a prenylated flavonoid is the transfer of this prenyl group from DMAPP to the flavonoid scaffold. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs). mdpi.comnih.govresearchgate.net
These enzymes are often membrane-bound and can exhibit high specificity for both the flavonoid substrate and the position of prenylation on the aromatic ring. researchgate.netacs.org Most prenyltransferases require a metal ion, such as Mg²⁺, for their catalytic activity. nih.gov The prenylation can occur at various positions on the flavonoid skeleton, but C-prenylation at positions C-6 or C-8 on the A-ring is common. researchgate.net
Role of Chalcones as Precursor Metabolites
Hypothetical Biosynthetic Route Specific to this compound
While the precise biosynthetic pathway for this compound has not been fully elucidated in vivo, a hypothetical route can be constructed based on the established principles of isoflavonoid and prenylated flavonoid biosynthesis. This compound is a prenylated isoflavanone isolated from plants of the Erythrina genus. acs.orgresearchgate.netiosrjournals.org
The proposed pathway is as follows:
Formation of the Isoflavone Core: The biosynthesis would begin with the phenylpropanoid pathway to produce an isoflavone skeleton, likely that of daidzein (B1669772) (7,4'-dihydroxyisoflavone) or a similar dihydroxylated isoflavone, through the action of enzymes including CHS, CHI, IFS, and HID. frontiersin.orgfrontiersin.org
Prenylation: A precursor isoflavone would then be prenylated. Given the structure of this compound, which features a prenyl group, a specific flavonoid prenyltransferase would catalyze the attachment of a dimethylallyl group from DMAPP to the isoflavone core. This step would likely form a compound such as auriculatin (B190632) (a prenylated isoflavone).
Reduction to Isoflavanone: The final step would involve the reduction of the C2-C3 double bond of the prenylated isoflavone precursor (e.g., auriculatin). This reduction, catalyzed by an isoflavone reductase or a similar enzyme, would yield the isoflavanone structure of this compound.
This sequence highlights a common theme in natural product biosynthesis where a core scaffold is first assembled and then decorated with various functional groups (like prenyl groups) and subjected to redox modifications to generate structural diversity.
Studies on the Metabolic Fate of this compound
Specific studies detailing the metabolic fate of this compound in humans or animals are not currently available in the scientific literature. However, the metabolism of flavonoids and isoflavonoids, as xenobiotics (foreign compounds), has been extensively studied, and it is highly probable that this compound follows these general pathways. mdpi.comnih.gov
The metabolic processing of xenobiotics, known as biotransformation, primarily occurs in the liver and intestines and is generally divided into three phases. nih.govwikipedia.org
Phase I Metabolism: These reactions introduce or expose polar functional groups (like hydroxyl groups) on the molecule, typically through oxidation, reduction, or hydrolysis. wikipedia.org Cytochrome P450 enzymes are central to many of these oxidative reactions. For this compound, this could involve further hydroxylation of the aromatic rings.
Phase II Metabolism: In this phase, the modified compound or the original molecule is conjugated with endogenous, water-soluble molecules. nih.gov This process significantly increases the polarity of the compound, facilitating its excretion. Common conjugation reactions include glucuronidation (addition of glucuronic acid), sulfation (addition of a sulfate (B86663) group), and methylation. nih.govwikipedia.org The resulting conjugates are more readily eliminated from the body, primarily in urine and feces.
Phase III Metabolism: This involves the transport of the conjugated metabolites out of cells and into the bloodstream or bile for excretion, a process mediated by efflux transporters like those from the ATP-binding cassette (ABC) superfamily. nih.govwikipedia.org
Therefore, it is hypothesized that after ingestion, this compound would be absorbed and undergo extensive Phase I and Phase II metabolism in the gut and liver, leading to the formation of various glucuronidated, sulfated, and/or methylated conjugates before being excreted.
Synthetic Methodologies for 2,3 Dihydroauriculatin and Analogues
Chemoenzymatic and Total Synthesis Strategies for Isoflavanone (B1217009) Core Structures
The isoflavanone core, characterized by a 3-phenylchroman-4-one backbone, is the foundational structure of 2,3-Dihydroauriculatin. frontiersin.org Its synthesis has been approached through both traditional total synthesis and modern chemoenzymatic methods.
Total Synthesis: Total synthesis strategies typically focus on constructing the C6-C3-C6 ring system. frontiersin.orgnih.gov Several key reactions have been developed to achieve this:
Oxidative Rearrangement of Chalcones: A prevalent method involves the oxidative rearrangement of a chalcone (B49325) precursor. rsc.org Chalcones are readily prepared via a Claisen-Schmidt condensation of the appropriate acetophenone (B1666503) and benzaldehyde. Subsequent treatment with reagents like thallium(III) nitrate (B79036) (TTN) or hypervalent iodine compounds induces a 1,2-aryl migration to form the isoflavone (B191592) skeleton. rsc.org The resulting isoflavone can then be hydrogenated to yield the isoflavanone core. rsc.org
Suzuki-Miyaura Reaction: This palladium-catalyzed cross-coupling reaction has been employed for the construction of the isoflavone core, which can then be reduced to the isoflavanone. acs.org This approach offers a versatile route for connecting the aryl (B-ring) to the chromone (B188151) (A and C rings) structure.
Negishi Cross-Coupling: Another powerful palladium-catalyzed method involves the Negishi cross-coupling of C-3 zincated chromones with aryl halides. This has been shown to produce isoflavones in high yields, which serve as direct precursors to isoflavanones. rsc.org
Chemoenzymatic Synthesis: Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com This approach is particularly advantageous for creating optically active compounds, as natural products often exist as a single enantiomer. nih.gov
Enzymatic Resolution: Enzymes, such as lipases, can be used for the kinetic resolution of racemic intermediates, allowing for the separation of enantiomers to produce enantiomerically pure isoflavanones. mdpi.com
Enzyme-Catalyzed Reactions: Enzymes can be used to catalyze key steps in the synthetic sequence, such as selective reductions or hydroxylations, with high stereocontrol. nih.gov For instance, ketoreductases (KREDs) can be used for the asymmetric reduction of an isoflavone to a specific enantiomer of an isoflavanone. nih.gov The integration of biocatalysis into synthetic pathways can lead to more efficient and environmentally friendly manufacturing processes. mdpi.com
Synthetic Approaches Towards this compound
While this compound is a known natural product isolated from sources like Ormosia monosperma, detailed total syntheses are not widely published. tamu.eduresearchgate.net However, a synthetic strategy can be devised based on established methodologies for other prenylated isoflavonoids.
A plausible synthetic route would likely involve:
Construction of the Isoflavanone Core: A suitably protected dihydroxyacetophenone (A-ring precursor) and a protected hydroxybenzaldehyde (B-ring precursor) would be used. An initial synthesis of the corresponding isoflavone would be targeted using methods like the oxidative rearrangement of a chalcone. rsc.org
Prenylation: The introduction of the prenyl group is a critical step. Due to the sensitivity of the prenyl side chain to certain reaction conditions, its installation is often performed after the core structure is complete. rsc.org This late-stage functionalization would involve reacting the isoflavanone core with a prenylating agent, such as prenyl bromide, under basic conditions. Regioselectivity—ensuring the prenyl group attaches at the correct position on the A-ring—is a key challenge that must be addressed through the use of appropriate protecting groups or regioselective reaction conditions.
Final Deprotection: The final step would involve the removal of any protecting groups to yield the natural product, this compound.
Chemical Derivatization and Analogue Synthesis for Structure-Activity Probing
To understand how the structure of this compound relates to its biological activity, chemists synthesize a variety of analogues and derivatives. This process, known as structure-activity relationship (SAR) probing, is fundamental in medicinal chemistry for optimizing the potency and properties of a lead compound.
For complex flavonoids, this involves systematically modifying different parts of the molecule:
Modification of the Prenyl Group: The prenyl substituent is often a key determinant of biological activity. Analogues can be synthesized where this group is moved to a different position, altered in length, or cyclized. Studies on other prenylated flavonoids have shown that the presence and nature of such lipophilic groups can significantly impact cytotoxic activity. researchgate.net
Alteration of Hydroxyl Groups: The phenolic hydroxyl groups on the A and B rings can be methylated, acylated, or removed entirely. These changes alter the polarity and hydrogen-bonding capabilities of the molecule, which can have a profound effect on its interaction with biological targets.
Modification of the Heterocyclic C-Ring: The core isoflavanone structure itself can be modified. For example, the ketone at the C-4 position could be reduced to a hydroxyl group, or the stereochemistry at the C-2 and C-3 positions could be altered.
These synthesized analogues are then subjected to biological assays to evaluate their activity. By comparing the activity of the derivatives to the parent compound, researchers can build a 3D quantitative structure-activity relationship (QSAR) model. researchgate.net Such models provide valuable insights into the key structural features required for bioactivity and can guide the rational design of new, more potent analogues. researchgate.net
Structure Activity Relationship Sar of 2,3 Dihydroauriculatin
Correlating Structural Features with Biological Activities
The principle of SAR is based on the concept that the three-dimensional structure of a molecule determines its interaction with biological targets, and therefore its activity. researchgate.netcollaborativedrug.com For isoflavonoids isolated from the Erythrina genus, including 2,3-Dihydroauriculatin, research has identified several key structural determinants of bioactivity. mdpi.comnih.gov
Prenylation, the attachment of a prenyl group (a five-carbon isoprenoid unit), is a critical modification that often enhances the biological properties of flavonoids. tjpps.org This enhancement is largely attributed to an increase in the molecule's lipophilicity, which improves its ability to interact with and permeate biological membranes. phcogrev.com In the context of antibacterial activity, the presence, position, and number of prenyl groups on the isoflavanone (B1217009) scaffold are pivotal. nih.govphcogrev.com
This compound is a prenylated isoflavanone. Studies on flavonoids from the genus Erythrina have consistently shown that prenylated derivatives are among the most potent antimicrobial compounds. mdpi.com For instance, a review of antibacterial flavonoids from Erythrina species highlighted that this compound exhibited strong antibacterial activity against a range of bacteria, with Minimum Inhibitory Concentration (MIC) values between 6.25 and 25 mg/L. nih.gov The prenyl group on the A ring of this compound is a key contributor to this activity.
Comparative data from related isoflavonoids further underscores the importance of prenylation. For example, the antibacterial activity of many isoflavones against Staphylococcus aureus is significantly dependent on the presence of a prenyl group at specific positions. phcogrev.com The increased lipophilicity conferred by the prenyl chain is thought to facilitate disruption of the bacterial cell membrane. tjpps.org The position of the prenyl group is also crucial; studies on isomers have shown that subtle changes in the location of this group can lead to drastic differences in antimicrobial efficacy. nih.gov
| Compound | Core Structure | Prenylation | Antibacterial Activity (MIC, mg/L) vs. S. aureus |
|---|---|---|---|
| This compound | Isoflavanone | C-6 Prenyl | 6.25 - 25 nih.gov |
| Orientanol E | Isoflavanone | C-6 Prenyl, C-3' Prenyl | 1.56 - 12.5 nih.gov |
| Eryvarin Q | Isoflavanone | C-8 Prenyl, C-3' Prenyl | 3.13 - 6.25 nih.gov |
| Sigmoidin M | Flavanone (B1672756) | C-6 Prenyl, C-8 Prenyl | 4 nih.gov |
| Eryvarin T | Isoflavanone | No Prenyl (related structure) | >25 nih.gov |
The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are fundamental to its biological activity, influencing properties such as antioxidant potential, enzyme inhibition, and receptor binding. mdpi.com In a comprehensive analysis of antimicrobial isoflavones from Erythrina, the presence of hydroxyl groups at positions 5 and 7 on the A ring and at position 4' on the B ring was associated with lower MIC values, indicating higher potency. mdpi.com
This compound possesses hydroxyl groups at positions 5, 7, and 4'. This specific hydroxylation pattern is crucial for its biological effects. The 5- and 7-hydroxyl groups on the A ring, in particular, are common features in many bioactive flavonoids and are known to contribute to their antimicrobial and antioxidant activities. The 4'-hydroxyl group on the B ring is also a significant contributor to the antibacterial efficacy of isoflavonoids. mdpi.com The arrangement of these groups can facilitate interactions with target enzymes or proteins through hydrogen bonding, a key mechanism in molecular recognition.
The isoflavanone core structure itself is a privileged scaffold in medicinal chemistry, conferring inherent biological properties. nih.gov Isoflavanones belong to the larger class of isoflavonoids, which are structurally distinct from other flavonoids in that the B-ring is attached to the C-3 position of the central C-ring, rather than the C-2 position. nih.gov This structural arrangement results in a conformation that can mimic endogenous molecules, such as steroid hormones, allowing them to interact with a variety of biological receptors and enzymes.
The isoflavanone skeleton of this compound is the foundation upon which the influential prenyl and hydroxyl substituents are built. This core structure is responsible for the compound's classification and its baseline biological potential, which is then modulated and often enhanced by its specific substitution patterns. nih.govphcogrev.com For example, the antioxidant activity of some isoflavones is attributed to the isoflavone (B191592) skeleton itself, even in the absence of specific diol functionalities. irjmets.com
Impact of Hydroxylation Patterns on Functional Activity
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used in drug design to predict the biological activity of chemical compounds based on their physicochemical properties and structural features, known as molecular descriptors. nih.govrutgers.edu These models are essential for systematically exploring SAR and for prioritizing the synthesis of new, potentially more active analogues. nih.gov
While specific QSAR models for this compound are not extensively documented, a relevant study was conducted on a large dataset of 74 isoflavone derivatives isolated from Erythrina species to predict their antimicrobial activity against Staphylococcus aureus. mdpi.com In this study, various molecular descriptors were calculated, including Klekota-Roth fragments, which encode for the presence of specific structural motifs. A 'decision tree' model was developed, which classified compounds into different potency classes based on their structural characters. mdpi.com
Furthermore, a 'pace regression' QSAR model was built and validated (R² = 0.778, Q² = 0.727), demonstrating a strong predictive capacity. mdpi.com The model confirmed the importance of key structural features:
Prenylation: The position and degree of prenylation were identified as critical variables.
Hydroxylation: The presence of hydroxyl groups at positions 5, 7, and 4' was associated with increased antimicrobial potency (lower MIC values). mdpi.com
These QSAR findings for a broad class of Erythrina isoflavonoids are directly applicable to understanding the activity of this compound, as it possesses the very features identified by the model as being crucial for strong antibacterial effects. Such models can guide the rational design of novel derivatives by predicting how specific structural modifications would likely impact their biological activity before they are synthesized. nih.gov
Pharmacophore Development and Ligand-Based Drug Design Implications
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. irjmets.commdpi.com Pharmacophore models are a cornerstone of ligand-based drug design, used to screen large compound libraries for molecules that possess the required features, even if they have different underlying chemical scaffolds. dergipark.org.trbiointerfaceresearch.com
For this compound, a pharmacophore model can be hypothesized based on its key structural elements and the SAR data of related isoflavonoids. The essential features for a bioactive conformation would likely include:
Hydrogen Bond Acceptors: The carbonyl oxygen at C-4 and the ether oxygen in the C-ring.
Hydrogen Bond Donors: The hydroxyl groups at positions 5, 7, and 4'.
Hydrophobic/Aromatic Regions: The aromatic A and B rings, as well as the lipophilic prenyl substituent. researchgate.net
Developing such a model allows medicinal chemists to design new molecules that retain these crucial interaction points while modifying other parts of the structure to improve properties like solubility, metabolic stability, or target selectivity. mdpi.com For example, a pharmacophore model could be used as a 3D query to virtually screen databases of existing compounds to identify novel isoflavanones or other chemical classes that fit the model and may exhibit similar biological activities. dergipark.org.trresearchgate.net This approach accelerates the discovery of new lead compounds and provides a rational framework for optimizing the therapeutic potential of the this compound scaffold.
Biological Activities and Associated Mechanisms of Action
Antimicrobial Activity Profile
2,3-Dihydroauriculatin has demonstrated a range of antimicrobial activities, showing efficacy against various bacterial and fungal pathogens.
The compound has shown inhibitory effects against both oral and other Gram-positive bacteria.
Dental caries, a prevalent and costly oral infectious disease, is often caused by biofilm-dependent bacteria. nih.gov Research into natural compounds like this compound is driven by the need for novel dental formulations to combat these pathogens. nih.gov Studies have shown that certain flavonoids possess antibacterial potential against cariogenic bacteria such as Streptococcus mutans. nih.gov While specific data on this compound's direct activity against Streptococcus mutans, Porphyromonas gingivalis, and Actinobacillus actinomycetemcomitans is not extensively detailed in the provided results, the broader class of flavonoids, to which it belongs, is recognized for its activity against oral pathogens. nih.govnih.gov
Gram-positive bacteria are characterized by a thick peptidoglycan cell wall that readily retains the crystal violet stain used in the Gram staining method. nih.gov This group includes several significant human pathogens. nih.gov Flavonoids, as a class of compounds, have been shown to exhibit moderate to high antibacterial activity against Gram-positive bacteria, with particular efficacy against Staphylococcus aureus. nih.gov Some flavonoids have demonstrated activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 µg/mL. nih.gov Research has also indicated the potential of natural compounds to inhibit the growth of Bacillus subtilis. mdpi.com However, specific MIC values for this compound against Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis require further targeted investigation.
Table 1: Antibacterial Efficacy of Selected Flavonoids against Gram-Positive Bacteria This table is representative of the activity of the flavonoid class of compounds.
| Bacteria | Compound Class | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Flavonoids (Chalcones, Flavones, Flavanones) | 31.25 - 125 | nih.gov |
The antibacterial action of flavonoids is multifaceted. One of the primary proposed mechanisms is the disruption of the cytoplasmic membrane. nih.govfrontiersin.org These compounds can interact with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, which ultimately results in cell death. nih.govfrontiersin.org Furthermore, some flavonoids have been found to inhibit nucleic acid synthesis by targeting enzymes like DNA gyrase. nih.gov Modulation of energy metabolism is another potential mechanism, where flavonoids may interfere with the respiratory chain and ATP synthesis. mdpi.com
In addition to its antibacterial effects, this compound and related flavonoids have been investigated for their antifungal properties. nih.govfortunejournals.com Fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality. plos.org Natural compounds are being explored as potential sources of new antifungal agents due to emerging drug resistance. nih.govjogcr.com Studies have shown that certain plant extracts containing flavonoids exhibit antifungal activity against various fungal strains, including yeasts, dermatophytes, and molds. nih.govfortunejournals.com For instance, some compounds have shown efficacy against Candida albicans. nih.govjogcr.com The specific antifungal spectrum and potency of this compound warrant more detailed investigation.
Antibacterial Efficacy
Activity against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
Enzyme Modulation and Inhibition
This compound has been identified as a modulator of certain enzymes. scispace.com It is known to affect the 5'-AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. Specifically, it has been shown to interact with the PRKAB2 and PRKAG2 subunits of AMPK. Allosteric modulation, where a molecule binds to a site other than the active site to alter the protein's activity, is a known mechanism for enzyme regulation. libretexts.orgwikipedia.org Flavonoids have also been studied for their ability to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.gov The inhibitory action of these compounds can be highly specific, targeting one enzyme isoform over another. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
This compound has been identified as a noteworthy inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a crucial enzyme that negatively regulates insulin (B600854) and leptin signaling pathways by dephosphorylating the insulin receptor (IR), its substrates (IRS), and the Janus kinase 2 (JAK2) associated with the leptin receptor. scientificarchives.commdpi.com Inhibition of PTP1B is therefore considered a promising therapeutic strategy for conditions like type 2 diabetes and obesity. nih.govbmrat.com this compound, a prenylated isoflavonoid (B1168493) isolated from the stem bark of Erythrina addisoniae, demonstrates potent inhibitory action against this enzyme. nih.gov
The potency of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit the biological process by 50%. For this compound, the inhibitory activity against PTP1B has been characterized with a specific IC50 value. Studies have reported that this compound inhibits PTP1B with an IC50 value of 2.6 µM. nih.govscispace.com
| Compound Name | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | 2.6 | nih.govscispace.com |
Understanding the interaction between an inhibitor and its target enzyme is crucial for elucidating its mechanism of action. For PTP1B inhibitors, interactions can occur at the highly conserved active site or at allosteric sites, which are distinct from the active site and can offer greater selectivity. nih.gov Research on prenylated isoflavonoids, the class of compounds to which this compound belongs, suggests that specific structural features are important for PTP1B inhibition. These include the hydroxylation pattern on the B-ring and the cyclization between a hydroxyl group and a prenyl group on the A-ring. nih.gov
Computational and kinetic studies on other PTP1B inhibitors have revealed binding to allosteric pockets, such as the one formed by the α3, α6, and α7 helices near the C-terminal region of the enzyme. nih.gov This type of binding is consistent with a non-competitive or mixed-type inhibition mechanism, where the inhibitor does not compete directly with the substrate for the active site. nih.govmdpi.com Such allosteric inhibition is a key strategy in drug design as it can provide selectivity over other highly homologous phosphatases. nih.gov While detailed crystallographic data for the this compound-PTP1B complex is not widely available, the potent activity of the compound suggests an effective binding interaction governed by these structural principles. nih.govnih.gov
Inhibitory Concentration (IC50) Characterization
Other Enzyme Targets (e.g., HIV-1 Protease, in the context of related compounds)
While PTP1B is a primary target, the broader class of prenylated isoflavonoids from Erythrina species has been investigated for activity against other enzymes. The Human Immunodeficiency Virus 1 (HIV-1) protease is an essential enzyme for the lifecycle of the HIV virus, as it cleaves viral polyproteins into functional proteins, making it a key drug target. mdpi.comwikipedia.org
Although this compound was isolated from Erythrina senegalensis, studies focusing on HIV-1 protease inhibition using extracts from this plant identified other related prenylated isoflavones as active agents. d-nb.infothieme-connect.com Compounds such as 8-prenylluteone, auriculatin (B190632), erysenegalensein O, erysenegalensein D, erysenegalensein N, and 6,8-diprenylgenistein (B157589) demonstrated dose-dependent inhibitory activities on HIV-1 protease, with IC50 values ranging from 0.5 to 30.0 μM. thieme-connect.com Notably, the most potent of these was 6,8-diprenylgenistein. thieme-connect.com This indicates that while the isoflavonoid scaffold is promising, specific structural variations determine the activity and selectivity towards different enzyme targets.
Cellular and Molecular Pharmacological Effects
The enzymatic inhibition by this compound translates into measurable effects on cellular processes and molecular signaling pathways.
Modulation of Intracellular Signaling Pathways
By inhibiting PTP1B, this compound can modulate critical intracellular signaling pathways. PTP1B is a key negative regulator of the insulin and leptin signaling cascades. scientificarchives.commdpi.com Therefore, its inhibition is expected to enhance these pathways.
Insulin Signaling: PTP1B dephosphorylates and thus inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. scientificarchives.com Inhibition of PTP1B would lead to sustained phosphorylation of IR and IRS, promoting downstream signaling through pathways like the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for glucose uptake and metabolism. scientificarchives.commdpi.com
Leptin Signaling: PTP1B also dephosphorylates JAK2, a kinase associated with the leptin receptor. mdpi.com By inhibiting PTP1B, this compound would enhance JAK2 phosphorylation, thereby activating the JAK/STAT (Signal Transducer and Activator of Transcription) pathway, particularly STAT3. mdpi.comoncotarget.com This pathway is integral to regulating energy homeostasis and appetite. mdpi.com
The modulation of these pathways represents the molecular mechanism by which PTP1B inhibitors exert their physiological effects. nih.gov
Receptor and Target Engagement Studies
Target engagement is the pharmacological validation that a compound binds to its intended molecular target within a cellular or in vivo environment. revvity.co.jp Confirming that a compound like this compound engages with PTP1B inside a cell is a critical step in its validation as a potential therapeutic lead. pelagobio.com
Methodologies such as the Cellular Thermal Shift Assay (CETSA) are designed to measure this interaction directly in intact cells. revvity.co.jppelagobio.com CETSA works on the principle that a ligand binding to its target protein stabilizes the protein, increasing its resistance to heat-induced denaturation. revvity.co.jp By heating cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, a direct measure of target engagement can be obtained. pelagobio.com
While these methods are crucial for modern drug discovery, specific target engagement studies for this compound with PTP1B are not extensively reported in the reviewed scientific literature. Such studies would be necessary to confirm that the compound reaches and binds to PTP1B in a complex physiological system, providing a crucial link between its biochemical activity and its cellular effects. pelagobio.comresearchgate.net
Preclinical Investigations of 2,3 Dihydroauriculatin
In Vitro Pharmacological Evaluation
In vitro studies have been crucial in elucidating the biological activities of 2,3-Dihydroauriculatin, pointing towards its potential as a modulator of key cellular pathways, particularly in metabolic and infectious disease contexts.
Cell-Based Assays for Biological Activity Assessment
Bioassay-guided studies have identified this compound as a compound with distinct biological effects. Its inhibitory action on Protein Tyrosine Phosphatase 1B (PTP1B) and its antibacterial properties are the most prominent findings from cell-based assays.
One key study investigating natural PTP1B inhibitors from the stem bark of Erythrina addisoniae identified this compound as a potent inhibitor of this enzyme, with a half-maximal inhibitory concentration (IC50) of 2.6 ± 0.5 µM. nih.govthieme-connect.com PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov
Furthermore, this compound has demonstrated notable antibacterial effects. It has shown strong activity against various bacteria, with a reported Minimum Inhibitory Concentration (MIC) ranging from 6.25 to 25 mg/L. nih.gov Specific investigations have highlighted its moderate activity against several oral microbial organisms, including Streptococcus mutans, Porphyromonas gingivalis, and Actinomyces actinomycetemcomitans. uio.no
| Biological Activity | Assay Target | Result (IC50 / MIC) | Source(s) |
| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50: 2.6 ± 0.5 µM | nih.gov, thieme-connect.com |
| Antibacterial | Various Bacteria | MIC: 6.25 - 25 mg/L | nih.gov |
| Antibacterial | Oral Microorganisms | Moderate Activity | , uio.no |
IC50: Half-maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration.
Target Validation and Biomarker Discovery in Cellular Systems
The primary molecular target validated for this compound through in vitro assays is Protein Tyrosine Phosphatase 1B (PTP1B). nih.govthieme-connect.com PTP1B is a non-receptor protein tyrosine phosphatase that plays a critical role in downregulating the insulin signaling cascade by dephosphorylating the insulin receptor and its substrates. nih.govmdpi.com By inhibiting PTP1B, this compound has the potential to enhance insulin sensitivity, making PTP1B a validated therapeutic target for conditions like type 2 diabetes and obesity. nih.gov The identification of this compound as a PTP1B inhibitor from a natural source presents a novel class of compounds for further investigation in this therapeutic area. nih.govthieme-connect.com
Despite the successful identification of PTP1B as a direct molecular target, a review of the available scientific literature reveals no specific studies focused on biomarker discovery in relation to the cellular activity of this compound. Research has not yet progressed to identify specific biomarkers that could predict or monitor the biological response to this particular compound in cellular systems.
In Vivo Studies in Model Organisms for Efficacy Profiling
Efficacy Determination in Relevant Disease Models
Despite promising in vitro results, particularly concerning its potent inhibition of PTP1B, there is no publicly available scientific literature detailing in vivo efficacy studies of this compound in relevant disease models. A systematic review of the compounds isolated from Erythrina senegalensis, a known source of this compound, for anticancer activities noted that in vivo preclinical studies have been conducted on other metabolites from the plant, such as oleanolic acid and alpinumisoflavone, but not on this compound itself. researchgate.net
Systemic Biological Responses and Pharmacodynamic Parameters
Consistent with the lack of efficacy studies, there are no reported investigations into the systemic biological responses or pharmacodynamic parameters of this compound in model organisms. Data on its absorption, distribution, metabolism, excretion (ADME), and its effect and time course of action in a living organism are currently absent from the scientific record.
Advanced Research Directions and Future Perspectives
Design and Synthesis of Novel 2,3-Dihydroauriculatin Analogues with Improved Bioactivity
The development of novel analogues of this compound is a key strategy to enhance its potency, selectivity, and pharmacokinetic profile. Research indicates that specific structural modifications can lead to significantly improved biological activity.
One of the most promising activities of this compound is its ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a key negative regulator in insulin (B600854) and leptin signaling pathways. researchgate.netmdpi.com This makes PTP1B a validated therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. mdpi.comnih.gov The design of new this compound analogues often focuses on improving this inhibitory activity. Studies on other flavonoid derivatives and PTP1B inhibitors have shown that structural modifications, such as altering substitution patterns on the aromatic rings, can dramatically increase potency. iiarjournals.orgcam.ac.uk For instance, research on other PTP1B inhibitors has shown that even slight changes to the chemical structure can significantly impact the inhibitory effect. iiarjournals.org
Future design strategies for this compound analogues could involve:
Modification of Prenyl Groups: Altering the length or structure of the prenyl side chains to enhance binding affinity and cell permeability.
Hydroxylation and Methoxylation Patterns: Introducing or modifying hydroxyl and methoxy (B1213986) groups on the flavonoid backbone, as these are known to be important for PTP1B inhibition. researchgate.net
Computational Modeling: Utilizing 3D-QSAR (Quantitative Structure-Activity Relationship) models and molecular docking simulations to predict the bioactivity of virtual compounds before synthesis, thereby rationalizing the design of more potent and selective analogues. researchgate.netnih.gov
The goal is to create derivatives with submicromolar inhibitory activity against PTP1B and high selectivity over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), which is a common challenge in developing PTP1B inhibitors. nih.gov
Table 1: Bioactivity of this compound and Related Compounds as PTP1B Inhibitors
| Compound | Reported Bioactivity | IC50 Value (µM) | Significance/Potential |
|---|---|---|---|
| This compound | PTP1B Inhibition | 2.6 ± 0.5 | Natural lead compound for developing inhibitors for diabetes/obesity. researchgate.net |
| Ertiprotafib | PTP1B Inhibition | Data from clinical trials | Reached Phase II clinical trials, though discontinued, highlighting the therapeutic potential of PTP1B inhibitors. nih.gov |
| Trodusquemine | Allosteric PTP1B Inhibition | Data from clinical trials | A natural product that acts as a non-competitive inhibitor, offering a different mechanism to overcome challenges of active-site inhibitors. mdpi.compatsnap.com |
| 1H-2,3-dihydroperimidine derivative (Compound 46) | PTP1B Inhibition | Submicromolar | Demonstrates that novel synthetic scaffolds can achieve high potency and selectivity. nih.gov |
Exploration of Untapped Therapeutic Applications
While initial research has highlighted its potential against specific targets, the full therapeutic scope of this compound remains largely untapped. Current findings provide a strong foundation for exploring its use in a wider range of diseases.
The established bioactivities of this compound include:
Antibacterial Activity: It shows moderate activity against oral pathogens like Streptococcus mutans and Porphyromonas gingivalis. researchgate.net
Anticancer Potential: It has been noted for its cytotoxic effects against various cancer cell lines.
PTP1B Inhibition: As discussed, this activity links it to metabolic diseases. researchgate.net
Future research should expand on these initial findings. The inhibition of PTP1B, for example, has implications far beyond diabetes and obesity. PTP1B is implicated in the pathophysiology of several other conditions, suggesting novel therapeutic avenues for this compound and its analogues:
Neurodegenerative Diseases: PTP1B activation is linked to neuroinflammation and neurodegeneration. nih.gov Its inhibition has shown potential to increase cognitive processes by stimulating key receptors in the brain, making it a promising strategy for diseases like Alzheimer's. nih.govmdpi.comjneurosci.org
Oncology: PTP1B can act as a pro-oncogenic protein in certain cancers, such as breast cancer. iiarjournals.orgmdpi.com Therefore, potent inhibitors derived from this compound could serve as anticancer agents, either as a monotherapy or in combination with existing drugs. iiarjournals.org
Inflammatory Diseases: PTP1B plays a role in regulating inflammation, and its inhibitors can prevent the release of pro-inflammatory cytokines. mdpi.com This suggests potential applications in treating chronic inflammatory conditions.
Further exploration is also warranted in infectious diseases. While its effect on oral bacteria is known, its efficacy against a broader spectrum of bacteria, particularly multidrug-resistant strains, has not been thoroughly investigated.
Table 2: Known and Potential Therapeutic Applications of this compound
| Therapeutic Area | Known Activity / Rationale | Untapped Potential / Future Direction |
|---|---|---|
| Metabolic Disease (Diabetes, Obesity) | Acts as a PTP1B inhibitor, enhancing insulin and leptin sensitivity. researchgate.netmdpi.com | Development of highly selective analogues to minimize off-target effects and improve in vivo efficacy. nih.gov |
| Oncology | Shows cytotoxicity; PTP1B is a target in some cancers. iiarjournals.orgmdpi.com | Investigate mechanisms of action in specific cancer types (e.g., breast, liver); test in combination therapies. mdpi.com |
| Neurological Disorders | PTP1B inhibition is linked to neuroprotection and enhanced cognitive function in preclinical models. nih.govjneurosci.org | Preclinical studies in models of Alzheimer's, Parkinson's, and other neurodegenerative diseases. nih.govmdpi.com |
| Infectious Disease | Moderate activity against oral bacteria. researchgate.net | Screening against a wider range of pathogens, including antibiotic-resistant strains. |
| Inflammatory Conditions | PTP1B inhibition reduces pro-inflammatory cytokine release. mdpi.com | Evaluation in models of chronic inflammatory diseases like fatty liver disease or inflammatory bowel disease. mdpi.com |
Biotechnological Production and Metabolic Engineering for Sustainable Supply
The natural abundance of this compound in plants is low, making extraction an inefficient and unsustainable method for large-scale production. nih.gov Biotechnological production using engineered microorganisms offers a promising, sustainable alternative. mdpi.com While specific metabolic engineering of this compound has not been extensively reported, established strategies for producing other flavonoids and isoflavonoids in hosts like Escherichia coli and Saccharomyces cerevisiae provide a clear blueprint. mdpi.comfrontiersin.orgresearchgate.net
The key steps for engineering a microbial factory for this compound production would involve:
Reconstruction of the Biosynthetic Pathway: The plant genes responsible for converting common metabolic precursors (like L-tyrosine) into the isoflavanone (B1217009) core would need to be introduced into the microbial host. nih.govnih.gov This includes enzymes like chalcone (B49325) synthase and isoflavone (B191592) synthase. pnas.org
Introduction of a Prenyltransferase: A crucial step is the expression of a flavonoid-specific prenyltransferase enzyme to attach the prenyl group to the isoflavanone backbone. nih.govoup.comtandfonline.com
Increasing Precursor Supply: The production of flavonoids is often limited by the availability of precursors like malonyl-CoA and the prenyl donor, dimethylallyl diphosphate (B83284) (DMAPP). nih.govnih.gov Metabolic engineering strategies would be employed to upregulate the pathways that produce these essential building blocks. nih.govresearchgate.netrsc.org
Blocking Competing Pathways: To maximize the carbon flux towards this compound, competing metabolic pathways that drain the precursor pools can be downregulated or knocked out using techniques like CRISPRi. nih.gov
This approach has been successfully used to produce other complex flavonoids to high titers, demonstrating its feasibility for achieving a sustainable and cost-effective supply of this compound for research and potential commercialization. mdpi.comrsc.orgwur.nl
Development of High-Throughput Screening and Advanced Analytical Methods
To accelerate the discovery of potent analogues and to properly study the compound's behavior, robust screening and analytical methods are essential.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds, making it a cornerstone of modern drug discovery. mdpi.combmglabtech.com For this compound research, HTS platforms can be developed to:
Screen Analogue Libraries: Once novel analogues are synthesized, HTS can be used to quickly identify "hits" with improved PTP1B inhibition or enhanced cytotoxicity against cancer cells. nih.govjrheum.org
Identify New Biological Targets: Screening this compound against large panels of enzymes or cell-based assays could uncover entirely new mechanisms of action and therapeutic applications.
Advanced Analytical Methods: Accurate and sensitive quantification of this compound and its metabolites is crucial for quality control, pharmacokinetic studies, and clinical trials. While methods were used for its initial isolation, more advanced techniques are needed for complex biological samples. acs.orgiosrjournals.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex matrices like plasma and tissue. amanote.comnih.gov Developing a validated LC-MS/MS method would be essential for preclinical and clinical development.
Stable Isotope Dilution Analysis (SIDA): This technique, which uses isotopically labeled versions of the analyte as internal standards, provides the highest accuracy and precision by correcting for matrix effects and sample loss during workup. frontiersin.org The synthesis of a deuterated this compound standard would enable the development of a robust SIDA-LC-MS/MS method. frontiersin.org
Supercritical Fluid Chromatography (SFC): This is an emerging eco-friendly technique that uses supercritical CO2 as the mobile phase, offering fast analysis times and reduced solvent consumption, making it suitable for high-throughput analysis. nih.gov
The development of these methods will be critical for advancing this compound from a promising natural product to a well-characterized therapeutic lead. mdpi.com
Conclusion and Outlook
Synthesis of Current Academic Understanding of 2,3-Dihydroauriculatin
This compound is a naturally occurring prenylated isoflavanone (B1217009) that has been predominantly isolated from various species of the Erythrina genus, including Erythrina senegalensis, Erythrina addisoniae, and Erythrina variegata. researchgate.netebi.ac.uk Chemically classified as a flavonoid, its structure is part of a broader group of bioactive compounds that have garnered significant scientific interest.
The current body of research has established that this compound possesses a range of promising biological activities. A significant finding is its inhibitory action against protein tyrosine phosphatase 1B (PTP1B), with a reported IC₅₀ value of 2.6 µM. ebi.ac.ukscispace.com This enzymatic inhibition suggests a potential therapeutic application in the management of type 2 diabetes and obesity. ebi.ac.uk
Furthermore, the compound demonstrates notable antimicrobial properties. Studies have documented its activity against various bacterial strains, including those responsible for oral infections like Streptococcus mutans and multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Its minimum inhibitory concentration (MIC) against some bacteria ranges from 6.25 to 25 µg/mL, highlighting its potential as a potent antibacterial agent. researchgate.netnih.gov In addition to its antibacterial effects, this compound is among the phenolic compounds isolated from E. senegalensis that have been recognized for their cytotoxic activities against cancer cell lines, indicating a potential role in oncology research. mdpi.commdpi.comresearchgate.net
| Activity | Target/Organism | Observed Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀: 2.6 µM | ebi.ac.ukscispace.com |
| Antibacterial | Oral Microbes (e.g., Streptococcus mutans) | Moderate activity | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC: 6.25–25 µg/mL | researchgate.net | |
| Anticancer | Various Cancer Cell Lines | Cytotoxic effects noted | mdpi.commdpi.com |
Identification of Remaining Research Gaps and Challenges
Despite the promising initial findings, significant research gaps and challenges remain in the scientific community's understanding and development of this compound.
Knowledge and Mechanistic Gaps:
Mechanism of Action: While the compound's biological effects are documented, the precise molecular mechanisms underpinning its antibacterial and cytotoxic activities are not fully elucidated. mdpi.comresearchgate.net Understanding these pathways is critical for targeted therapeutic development.
Comprehensive Biological Profile: The full spectrum of this compound's bioactivity has not been explored. Its potential antiviral, anti-inflammatory, and broader enzyme inhibitory properties remain largely uninvestigated.
Structure-Activity Relationships (SAR): There is a lack of comprehensive SAR studies. Research is needed to determine which parts of the molecular structure (e.g., the prenyl group, hydroxylation patterns) are essential for its various biological activities. ebi.ac.uk This knowledge is crucial for optimizing the molecule's potency and selectivity.
Methodological and Preclinical Challenges:
Total Synthesis: An efficient and scalable total synthesis method for this compound has not been widely reported. capes.gov.brdspacedirect.org Current reliance on isolation from natural sources provides limited quantities, which hampers extensive preclinical and clinical investigation. Developing a synthetic route is essential for producing the amounts needed for in-depth study. researchgate.netrsc.org
In Vivo Studies: The majority of existing data is from in vitro assays. There is a significant gap in knowledge regarding the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety in living organisms. mdpi.com
Selectivity and Toxicity: The selectivity of its cytotoxic effects (cancer cells vs. healthy cells) needs to be rigorously evaluated. Early-stage toxicity profiling is a necessary but currently missing step.
| Gap Type | Description | Key Challenge |
|---|---|---|
| Knowledge | Incomplete understanding of the molecular mechanisms behind its antibacterial and anticancer effects. | Identifying specific cellular targets and pathways. |
| Methodological | Lack of an established, high-yield total synthesis protocol. | Overcoming reliance on low-yield natural product extraction. |
| Contextual (Preclinical) | Scarcity of in vivo data on efficacy, pharmacokinetics, and toxicology. | Translating in vitro findings into a whole-organism context. |
| Knowledge | Limited structure-activity relationship (SAR) studies. | Informing medicinal chemistry efforts for analog development. |
Implications for Future Drug Discovery and Natural Product Science
The existing knowledge of this compound, coupled with the identified research gaps, positions it as a molecule with considerable implications for the future of drug discovery and natural product science.
Implications for Drug Discovery: this compound represents a valuable "hit" molecule that could serve as a scaffold for the development of new therapeutics. mdpi.com
Novel Antibiotics: Its efficacy against resistant bacteria like MRSA makes it a compelling starting point for developing new antibiotics to combat the growing threat of antimicrobial resistance. researchgate.netnih.gov
Metabolic Disease Therapeutics: Its potent inhibition of PTP1B suggests it could be a lead compound for a new class of drugs to treat type 2 diabetes and obesity. ebi.ac.uk
Anticancer Agents: Further investigation into its cytotoxic mechanisms could pave the way for novel anticancer drugs, potentially with unique modes of action. mdpi.comresearchgate.net
The process would involve iterative optimization of its structure to enhance affinity, selectivity, and pharmacokinetic properties, transforming it from a hit into a viable drug candidate. mdpi.com The advent of in silico modeling and AI in drug design could accelerate this process, allowing for more predictive and efficient development pathways. diaglobal.org
Implications for Natural Product Science: The story of this compound reinforces the immense value of natural products as a source of chemical novelty and therapeutic potential.
Validating Ethnomedicine: The discovery of this active compound within plants like Erythrina senegalensis, which is used in traditional African medicine for treating infections and other ailments, scientifically validates ethnopharmacological knowledge and encourages further exploration of traditional remedies. genome.jp
Biodiversity as a Chemical Reservoir: It underscores the importance of biodiversity conservation, as plants and other organisms represent a vast, largely untapped reservoir of unique molecular structures that can address pressing medical needs. routledge.com
Inspiring Synthetic Chemistry: The complex structure of prenylated flavonoids like this compound challenges and inspires synthetic chemists to develop new methodologies for constructing complex natural product skeletons, thereby advancing the field of organic synthesis. researchgate.netrsc.org
Future research focused on addressing the current gaps—through total synthesis, mechanistic studies, and in vivo testing—will be crucial to unlocking the full therapeutic potential of this compound and similar natural products.
Q & A
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodology : Follow protocols for plant-derived flavonoid extraction (e.g., Erythrina species), emphasizing solvent polarity gradients (hexane/ethyl acetate/methanol) and chromatographic purification (HPLC). For synthetic routes, document reaction conditions (e.g., catalyst type, temperature) and intermediates. Include purity validation via HPLC-DAD (≥95% purity) and spectral matches to reference libraries .
- Validation : Cross-reference synthetic yields and spectral data with literature, such as the bond lengths and angles in crystallographic studies .
Advanced Research Questions
Q. What experimental strategies address contradictory bioactivity results for this compound across studies (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodology :
- Dose-Response Analysis : Use in vitro assays (e.g., LPS-induced RAW264.7 macrophages for anti-inflammatory activity; MTT assays for cytotoxicity) with standardized concentrations (e.g., 1–100 µM).
- Structural-Activity Relationship (SAR) : Compare bioactivity of this compound derivatives (e.g., hydroxylation patterns, prenyl groups) to isolate key functional groups. For example, the 2,3-dihydro configuration and pyridine ring substitutions may modulate receptor binding .
- Data Normalization : Control for cell line variability, solvent effects (e.g., DMSO ≤0.1%), and assay endpoints (e.g., IC₅₀ vs. EC₅₀).
Q. How can computational modeling enhance the understanding of this compound’s molecular interactions?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., COX-2, NF-κB) based on crystallographic coordinates .
- MD Simulations : Analyze conformational stability (e.g., dihedral angle fluctuations) in aqueous/lipid bilayers over 100+ ns trajectories.
- QSAR Models : Corrogate experimental IC₅₀ values with electronic (HOMO-LUMO) and steric descriptors (e.g., polar surface area, logP) .
Q. What strategies mitigate challenges in isolating this compound from complex plant matrices?
- Methodology :
- Metabolomic Profiling : Combine LC-MS/MS with molecular networking (GNPS platform) to differentiate this compound from co-eluting isoflavonoids.
- Semi-Synthesis : Use biotransformation (e.g., fungal cultures) to enrich yields from low-abundance natural sources.
- Quality Control : Validate extraction efficiency via spike-recovery experiments and internal standards (e.g., daidzein) .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate this compound’s antioxidant mechanisms?
- Methodology :
- Multi-Target Assays : Combine DPPH/ABTS radical scavenging, FRAP, and SOD/CAT enzyme activity measurements.
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models (e.g., H₂O₂-stressed HepG2 cells).
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report effect sizes (e.g., Cohen’s d) .
Q. What statistical approaches resolve discrepancies in pharmacokinetic data (e.g., bioavailability variations)?
- Methodology :
- Compartmental Modeling : Fit plasma concentration-time curves to non-linear mixed-effects models (NONMEM).
- Covariate Analysis : Assess factors like logP (2.8) and P-glycoprotein efflux ratios impacting absorption.
- Meta-Analysis : Pool data from preclinical studies (rodent/non-rodent) using random-effects models to estimate heterogeneity (I² statistic) .
Structural & Mechanistic Insights
Q. How does the non-planar conformation of this compound influence its bioactivity?
- Key Findings : The dihedral angle (35.443°) between phenyl and pyridine rings creates a hydrophobic pocket, enhancing membrane permeability and target binding (e.g., kinase inhibition). The sp³-hybridized C13 atom allows stereoselective interactions with chiral receptors .
- Experimental Evidence : Crystallographic data (CCDC deposition) and SAR studies on derivatives with planar vs. bent configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
